8-((2-(Diethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Description
Xanthine Core Modifications and Substitution Patterns
The compound retains the purine-2,6-dione (xanthine) core, a bicyclic scaffold comprising fused pyrimidine and imidazole rings. Strategic substitutions at the N1, N3, and C8 positions modulate its electronic, steric, and binding properties.
- N1 Substitution : The 3-methyl group at N1 enhances metabolic stability by reducing oxidative dealkylation susceptibility compared to bulkier alkyl chains. This substitution preserves the planar geometry of the xanthine core, critical for π-π stacking interactions with hydrophobic binding pockets.
- N3 Substitution : The absence of a substituent at N3 (compared to 1,3-dimethylxanthine analogs) minimizes steric hindrance, allowing greater flexibility in the C7 and C8 side chains.
- C8 Substitution : The 8-((2-(diethylamino)ethyl)amino) group introduces a protonatable tertiary amine, enabling pH-dependent conformational changes. This substitution pattern mirrors adenosine receptor antagonists, where C8 modifications dictate receptor affinity and selectivity.
Table 1: Impact of Xanthine Core Substitutions on Molecular Properties
Structural analogs demonstrate that C8 aminoalkyl chains with branched termini (e.g., diethylamino) exhibit higher binding affinity than linear chains due to optimized van der Waals interactions.
Naphthalenylmethyl Group Interactions in Three-Dimensional Conformation
The 7-(naphthalen-1-ylmethyl) group introduces a bulky hydrophobic moiety that significantly influences the compound’s three-dimensional conformation and intermolecular interactions.
- Spatial Orientation : The naphthalene ring system adopts a perpendicular orientation relative to the xanthine core, as observed in crystallographic studies of similar 7-arylalkyl purine derivatives. This orientation minimizes steric clashes with the C8 side chain while maximizing hydrophobic contact with target binding sites.
- π-π Stacking : The naphthalene’s extended aromatic system engages in edge-to-face π-π interactions with phenylalanine or tyrosine residues in enzymatic pockets, as demonstrated in molecular docking simulations.
- Hydrophobic Pocket Penetration : The methylene linker between the naphthalene and xanthine core allows deep insertion into hydrophobic cavities, a feature critical for inhibiting enzymes like MTHFD2.
Table 2: Key Interactions of the Naphthalenylmethyl Group
Modifications to the naphthalenylmethyl group (e.g., replacing naphthalene with smaller aryl groups) reduce inhibitory activity by >10-fold, underscoring its essential role.
Diethylaminoethyl Side Chain Dynamics and Protonation States
The 8-((2-(diethylamino)ethyl)amino) side chain confers pH-dependent conformational flexibility and electrostatic interactions.
- Protonation States : The diethylamino group (pKa ≈ 9.5) exists predominantly in a protonated state at physiological pH, forming salt bridges with acidic residues (e.g., aspartate or glutamate). Neutralization at higher pH increases membrane permeability, as observed in logP studies of analogous compounds.
- Conformational Dynamics : NMR studies of related 8-aminoalkyl xanthines reveal two dominant conformers:
- Steric Effects : The ethyl branches on the tertiary amine prevent tight packing with the xanthine core, reducing self-aggregation compared to straight-chain analogs.
Table 3: Protonation-Dependent Properties of the Diethylaminoethyl Side Chain
Molecular dynamics simulations indicate that protonation stabilizes the extended conformation, enhancing interactions with anionic binding sites.
Properties
CAS No. |
476480-00-9 |
|---|---|
Molecular Formula |
C23H28N6O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H28N6O2/c1-4-28(5-2)14-13-24-22-25-20-19(21(30)26-23(31)27(20)3)29(22)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,4-5,13-15H2,1-3H3,(H,24,25)(H,26,30,31) |
InChI Key |
ZMCIQBRMDDNOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Core Structure
The purine-2,6-dione scaffold serves as the foundational structure for this compound. Its preparation typically begins with the condensation of 5-aminoimidazole-4-carboxamide (AICA) with dimethyl carbonate under acidic conditions . This reaction yields 1,3-dimethylxanthine, which is subsequently brominated at the C8 position using phosphorus oxybromide (POBr₃) in anhydrous dimethylformamide (DMF) . The brominated intermediate, 8-bromo-1,3-dimethylxanthine, is critical for further functionalization.
Key parameters for this step include:
-
Temperature : 0–5°C during bromination to prevent side reactions.
-
Solvent : Anhydrous DMF ensures solubility and reaction efficiency.
Introduction of the Diethylaminoethylamino Group
The C8 bromine atom is replaced via nucleophilic substitution using 2-(diethylamino)ethylamine. This step requires careful control of stoichiometry and reaction time to avoid over-alkylation. The reaction proceeds in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base, facilitating the displacement of bromide by the amine nucleophile .
Reaction Conditions :
-
Molar Ratio : 1:1.2 (brominated purine to amine) to ensure complete substitution.
-
Duration : 12–16 hours under reflux (66–70°C).
-
Workup : The product is isolated via extraction with dichloromethane and purified through silica gel chromatography .
Attachment of the Naphthalen-1-ylmethyl Substituent
The N7 position of the purine ring is alkylated with 1-(bromomethyl)naphthalene. This step employs a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to enhance reactivity in a biphasic solvent system (toluene/water). The alkylation proceeds at ambient temperature to minimize side reactions at other nitrogen sites.
Optimization Insights :
-
Catalyst Loading : 5 mol% TBAB increases yield by 22% compared to uncatalyzed reactions .
-
Solvent System : Toluene/water (3:1 v/v) achieves 89% conversion after 8 hours .
-
Purification : Recrystallization from ethanol/water (4:1) yields the product as a white crystalline solid.
Final Functionalization and Methylation
The N3 position is methylated using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) as a base. This step is conducted in dry DMF under nitrogen atmosphere to prevent hydrolysis . The reaction is quenched with ice-cwater, and the product is extracted with ethyl acetate.
Critical Parameters :
-
Base Strength : NaH (60% dispersion in oil) ensures deprotonation of the N3 nitrogen.
-
Purity : Final HPLC analysis typically shows ≥98% purity after column chromatography.
Comparative Analysis of Synthetic Routes
The table below summarizes key variations in reported methodologies:
| Step | Method A | Method B | Method C |
|---|---|---|---|
| Bromination Solvent | DMF | Acetonitrile | DMF |
| Alkylation Catalyst | None | TBAB | Crown Ether |
| Reaction Yield (%) | 75 | 82 | 68 |
| Purity Post-Workup | 97% | 95% | 93% |
Method B, utilizing TBAB in acetonitrile, offers the highest yield (82%) but requires additional purification steps. Method A balances yield and purity, making it preferable for lab-scale synthesis.
Analytical Characterization
Post-synthesis validation employs spectroscopic techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C8-NH), 7.85–7.43 (m, 7H, naphthyl), 4.62 (s, 2H, CH₂-naphthyl), 3.42 (q, 4H, N(CH₂CH₃)₂) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch) .
Scale-Up Considerations
Industrial-scale production faces challenges in maintaining regioselectivity during alkylation. Continuous flow reactors have been proposed to enhance mixing and heat transfer, reducing reaction time by 40% compared to batch processes . Key considerations include:
Chemical Reactions Analysis
Types of Reactions
8-((2-(Diethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. Studies have shown that modifications in the purine structure can enhance selectivity and potency against various cancer cell lines. For instance, derivatives of purine have been explored as inhibitors of specific kinases involved in cancer progression, suggesting that this compound may also possess similar activities .
1.2 Antiviral Properties
The compound's structural features suggest potential antiviral applications. Research into purine derivatives has revealed their ability to inhibit viral replication by interfering with nucleic acid synthesis. This mechanism positions 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione as a candidate for further exploration in antiviral drug development .
Neuropharmacology
2.1 Central Nervous System Effects
Given the presence of the diethylamino group, this compound may interact with neurotransmitter systems. Research into similar compounds has shown that they can modulate neurotransmitter release or receptor activity, leading to potential applications in treating neurological disorders such as depression or anxiety .
2.2 Cognitive Enhancement
Some studies suggest that purine derivatives can enhance cognitive function by modulating adenosine receptors in the brain. This property could make 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione a candidate for cognitive enhancers or nootropics .
Drug Development and Delivery Systems
3.1 Formulation Development
The compound's lipophilicity and molecular weight suggest it could be effectively used in drug formulation strategies aimed at improving bioavailability. Nanoparticle delivery systems incorporating such compounds are being researched for their ability to enhance drug solubility and targeted delivery to specific tissues .
3.2 Combination Therapies
There is growing interest in the use of this compound as part of combination therapies where it could enhance the efficacy of existing drugs while potentially reducing side effects through synergistic mechanisms .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 8-((2-(Diethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Position 7 Substituents: The naphthalenylmethyl group (target compound and ZINC06444857) confers enhanced hydrophobicity compared to 3-methylbenzyl () or phenoxyethyl (). This likely improves binding to hydrophobic enzyme pockets but may reduce aqueous solubility. ZINC06444857 (naphthalen-3-ylmethyl) demonstrated potent anti-Eg5 ATPase activity, suggesting that the naphthalene ring position (1 vs. 3) may influence steric interactions in biological targets .
Hydroxyethylamino () and imidazole-containing (ZINC06444857) substituents offer hydrogen-bonding capabilities, which may improve target affinity.
Synthetic Routes :
- Analogs like ZINC06444857 and derivatives were synthesized via nucleophilic substitution reactions (e.g., bromo-purine intermediates reacting with amines under heat) . Similar methods likely apply to the target compound.
Biological Activity: ZINC06444857’s anti-Eg5 activity highlights the importance of naphthalenylmethyl at position 7 and imidazole-propylamino at position 8. The target compound’s diethylamino group may alter pharmacokinetics (e.g., absorption) compared to ZINC06444857 .
Physicochemical and Spectroscopic Data
- Melting Points : Analogs with bulky substituents (e.g., styryl in , mp = 230°C) exhibit lower melting points than simpler derivatives (e.g., compound 24 in , mp >300°C) .
- NMR Trends: Naphthalene protons typically appear as multiplet signals between δ 7.4–8.3 ppm (aromatic region) . Diethylamino groups show characteristic triplet signals near δ 1.0–1.2 ppm (CH3) and δ 2.5–3.0 ppm (N-CH2) .
Implications for Drug Design
- Lipophilicity : The naphthalenylmethyl group increases logP, which may enhance blood-brain barrier penetration but require formulation adjustments for solubility.
- Toxicity: Diethylamino groups are metabolically stable compared to hydroxyethylamino (), which may undergo oxidation.
- SAR Insights: Substitution at position 8 with nitrogen-containing groups (e.g., imidazole, diethylamino) correlates with kinase or ATPase inhibition, as seen in ZINC06444857 and derivatives .
Biological Activity
The compound 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention due to its potential biological activities. This article aims to synthesize current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C23H28N6O2
- Molecular Weight : 420.519 g/mol
- Chemical Structure : The compound features a purine backbone substituted with a diethylamino group and a naphthalenylmethyl moiety.
Research indicates that this compound may interact with various biological targets, primarily through modulation of enzyme activity and receptor binding. Notably, it has been implicated in the inhibition of certain phospholipases, which play critical roles in cellular signaling pathways.
1. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting oxidative stress.
2. Neuroprotective Effects
Studies suggest that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to inhibit phospholipase activity is linked to reduced neuroinflammation and improved neuronal survival .
3. Cardiovascular Effects
Preliminary data indicate that this compound may have cardioprotective effects by modulating adenosine receptors, which can influence heart rate and myocardial oxygen consumption .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Case Study 1 : In a study involving human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability (IC50 values ranging from 5 to 15 µM), indicating its potential as a chemotherapeutic agent.
- Case Study 2 : Animal models of ischemic stroke demonstrated that administration of the compound led to improved outcomes in terms of neurological function and reduced infarct size, suggesting a protective role against ischemic damage .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Early toxicological evaluations indicate that the compound has a moderate safety profile; however, further studies are needed to fully elucidate its toxicity mechanisms and long-term effects.
Q & A
Q. What reaction parameters are critical for scaling up synthesis while maintaining yield?
- Methodological Answer : Optimize solvent polarity (e.g., switch from THF to DMF for better solubility) and catalyst loading (e.g., Pd/C for hydrogenation steps). Use design of experiments (DoE) to model temperature, pressure, and stoichiometry effects. Pilot-scale reactions (>10 g) should validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
